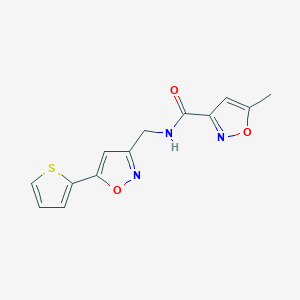
5-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form the isoxazole ring . This reaction can be catalyzed by various agents, including copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and efficiency . Additionally, catalyst-free methods are being developed to minimize the use of toxic metals and reduce waste.
化学反応の分析
Types of Reactions
5-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Reduction: This process involves the addition of hydrogen or removal of oxygen, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different hydrogenated compounds.
科学的研究の応用
5-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
作用機序
The mechanism of action of 5-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Indole Derivatives: These compounds also exhibit a wide range of biological activities and are used in medicinal chemistry.
Other Isoxazole Derivatives: Similar compounds include those with different substituents on the isoxazole ring, which may have varying biological activities and applications.
Uniqueness
5-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a thiophene ring and isoxazole moieties makes it particularly interesting for research and development in various scientific fields.
生物活性
5-methyl-N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)isoxazole-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H15N3O3S
- Molecular Weight : 399.9 g/mol
- CAS Number : 953188-57-3
The presence of isoxazole rings and thiophene moieties contributes to its biological activity by influencing interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Studies have shown that compounds with isoxazole structures can inhibit the growth of various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. This suggests potential use in treating infections resistant to conventional antibiotics .
- Anticancer Properties : Preliminary investigations indicate that this compound may possess anticancer properties. Isoxazole derivatives have been linked to the inhibition of tumor cell proliferation, likely through the modulation of signaling pathways involved in cell growth and apoptosis .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain enzymes, particularly carbonic anhydrases (CAs). While some derivatives showed weak inhibitory effects, they may serve as lead compounds for developing more potent inhibitors .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged based on structural activity relationship (SAR) studies:
- Interaction with Enzymes : The compound's ability to bind to active sites on enzymes like carbonic anhydrase may disrupt their function, thereby inhibiting related biochemical pathways.
- Cellular Uptake and Signaling Pathways : The lipophilicity imparted by the thiophene group may facilitate cellular uptake, allowing the compound to influence intracellular signaling cascades that regulate cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have conducted in vitro and in vivo evaluations of the compound's efficacy:
特性
IUPAC Name |
5-methyl-N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-8-5-10(16-18-8)13(17)14-7-9-6-11(19-15-9)12-3-2-4-20-12/h2-6H,7H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGNHSHSXGKKME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NOC(=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














